Cas no 3612-18-8 (1-Ethylpiperidin-4-one)

1-Ethylpiperidin-4-one structure
1-Ethylpiperidin-4-one structure
Product Name:1-Ethylpiperidin-4-one
CAS No:3612-18-8
MF:C7H13NO
MW:127.184221982956
MDL:MFCD00013356
CID:44311
PubChem ID:77159
Update Time:2025-07-22

1-Ethylpiperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-Ethylpiperidin-4-one
    • 1-Ethyl-4-piperidone
    • N-Ethyl-4-piperidone
    • 4-Piperidone,1-ethyl- (6CI,7CI,8CI)
    • 1-Ethyl-4-oxopiperidine
    • 1-Ethyl-4-piperidinone
    • 4-Piperidinone,1-ethyl-
    • Ethyl 1-piperidone
    • 1-Ethylpiperidin-4-one 98%
    • 1-Ethyl-4-piperidone,98%
    • 1-ETHYL-4-PIPERIDONE 98%
    • AKOS000119426
    • UNII-NDD4A44NG2
    • EINECS 222-781-9
    • DTXSID70189694
    • E0498
    • 1-Ethyl-4-piperidone, 98%
    • SCHEMBL124152
    • FT-0634928
    • MFCD00013356
    • 3612-18-8
    • 4-Piperidinone, 1-ethyl-
    • NDD4A44NG2
    • EN300-20354
    • SB41093
    • AMY5271
    • 1-ethyl-piperidin-4-one
    • PS-4025
    • NN-DIETHYL-1H-INDOLE-1-CARBOXAMIDE97
    • F0001-1037
    • N-ethylpiperid-4-one
    • SY001787
    • NS00029978
    • CS-0046794
    • 1-Ethyl-4-piperidinone #
    • W-106642
    • 1-(ethyl)piperidin-4-one
    • BBL011452
    • STL146564
    • DTXCID30112185
    • DB-019171
    • MDL: MFCD00013356
    • Inchi: 1S/C7H13NO/c1-2-8-5-3-7(9)4-6-8/h2-6H2,1H3
    • InChI Key: BDVKAMAALQXGLM-UHFFFAOYSA-N
    • SMILES: O=C1CCN(CC)CC1
    • BRN: 107533

Computed Properties

  • Exact Mass: 127.10000
  • Monoisotopic Mass: 127.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 20.3A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 0.944 g/mL at 25 °C(lit.)
  • Melting Point: 30-32C
  • Boiling Point: 80°C/33mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:154.4°F
    Degrees Celsius:68°C
  • Refractive Index: n20/D 1.464(lit.)
  • Water Partition Coefficient: Miscible in water.
  • PSA: 20.31000
  • LogP: 0.60910
  • Solubility: Uncertain
  • pka: 8.10±0.20(Predicted)

1-Ethylpiperidin-4-one Security Information

1-Ethylpiperidin-4-one Customs Data

  • HS CODE:29333990

1-Ethylpiperidin-4-one Pricemore >>

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1-Ethylpiperidin-4-one Related Literature

Additional information on 1-Ethylpiperidin-4-one

Introduction to 1-Ethylpiperidin-4-one (CAS No. 3612-18-8)

1-Ethylpiperidin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 3612-18-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone derivative has garnered attention due to its structural versatility and potential applications in the synthesis of bioactive molecules. The compound belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom, which imparts unique electronic and steric properties conducive to further functionalization.

The chemical structure of 1-Ethylpiperidin-4-one consists of an ethyl group attached to the nitrogen atom of the piperidine ring and a carbonyl group at the fourth position of the ring. This configuration makes it a valuable intermediate in the preparation of more complex molecules, particularly in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical transformations, enabling its use in constructing pharmacophores for drug discovery.

In recent years, 1-Ethylpiperidin-4-one has been explored as a precursor in the synthesis of various therapeutic agents. Its role in developing novel treatments for neurological disorders, infectious diseases, and cancer has been particularly noteworthy. Researchers have leveraged its scaffold to create derivatives with enhanced binding affinity and improved pharmacokinetic profiles. For instance, modifications at the ethylamino group have been investigated for optimizing solubility and metabolic stability, making it a promising candidate for oral administration.

One of the most compelling aspects of 1-Ethylpiperidin-4-one is its utility in generating enantiomerically pure compounds, which are often essential for achieving desired therapeutic effects while minimizing side reactions. The chiral center introduced by the ethyl group provides a strategic point for asymmetric synthesis, allowing chemists to tailor molecular properties with precision. This has led to several patents and publications detailing methods for enantioselective functionalization of 1-Ethylpiperidin-4-one, underscoring its importance in modern drug development.

The pharmaceutical industry has also shown interest in 1-Ethylpiperidin-4-one as a building block for antiviral and antibacterial agents. Its structural motif is reminiscent of several known bioactive scaffolds, suggesting potential interactions with biological targets such as enzymes and receptors. Preclinical studies have demonstrated that derivatives derived from 1-Ethylpiperidin-4-one exhibit inhibitory activity against various pathogens, prompting further investigation into their efficacy and safety profiles.

From a synthetic chemistry perspective, 1-Ethylpiperidin-4-one offers a versatile platform for exploring new reaction pathways. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing reliance on traditional multi-step syntheses. These innovations not only lower production costs but also minimize waste generation, aligning with green chemistry principles. The development of novel catalysts capable of selectively functionalizing 1-Ethylpiperidin-4-one has opened doors for streamlined access to structurally diverse libraries of compounds.

The role of computational chemistry in optimizing derivatives of 1-Ethylpiperidin-4-one cannot be overstated. Molecular modeling techniques have allowed researchers to predict binding affinities and metabolic stability with high accuracy, facilitating rapid screening of potential drug candidates. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly. This interdisciplinary approach has been instrumental in identifying lead compounds derived from 1-Ethylpiperidin-4-one that show promise in early-stage clinical trials.

In conclusion, 1-Ethylpiperidin-4-one (CAS No. 3612-18-8) represents a cornerstone compound in pharmaceutical research due to its structural flexibility and synthetic utility. Its applications span across multiple therapeutic areas, with ongoing studies exploring its potential in treating both acute and chronic conditions. As chemical methodologies continue to evolve, the importance of intermediates like 1-Ethylpiperidin-4-one is expected to grow, driving innovation in drug design and development.

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